molecular formula C21H14F4N2O2 B2825571 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-16-2

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole

Cat. No.: B2825571
CAS No.: 1935723-16-2
M. Wt: 402.349
InChI Key: OCSGBBANNNXIGZ-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole features a central imidazole ring substituted at positions 2, 4, and 5 (Figure 1). Key structural elements include:

  • 4-Methyl group: Enhances lipophilicity and steric bulk.
  • 5-[3-(Trifluoromethoxy)phenyl]-2-furyl moiety: Combines a furan ring with a trifluoromethoxy-substituted phenyl group, likely influencing electronic properties and target binding.

This compound belongs to a class of imidazole derivatives with diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structural complexity allows for tailored interactions with biological targets, making it a candidate for drug development .

Properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F4N2O2/c1-12-19(13-5-7-15(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-16(11-14)29-21(23,24)25/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSGBBANNNXIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)OC(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction to form the biaryl structure, followed by cyclization to form the imidazole ring. The reaction conditions often require palladium catalysts, base, and appropriate solvents such as toluene or DMF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and imidazole core allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Weight Key Properties/Activities Reference
4-(4-Fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole Trifluoromethyl (CF₃) at phenyl (vs. trifluoromethoxy, OCF₃) 428.3 Higher lipophilicity; potential kinase inhibition
5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole Simplest analog; lacks methyl and furyl groups 242.2 Base structure for SAR studies
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole Methoxy (OCH₃) at phenyl (electron-donating vs. F) 242.2 Altered electronic profile; reduced metabolic stability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole Thiazole core; triazole substituent 547.9 Isostructural packing; similar crystallinity

Key Observations :

  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The OCF₃ group in the target compound may improve solubility compared to CF₃ due to its polar ether linkage, while maintaining strong electron-withdrawing effects .
  • Methyl vs.
  • Furan vs.
Table 2: Enzyme Inhibition and Antimicrobial Profiles
Compound AChE Inhibition (%) BuChE Inhibition (%) Antimicrobial Activity (MIC, µg/mL) Reference
2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole 38.5 ± 2.85 - Not reported
Target Compound Not reported Not reported Pending studies -
5-(4-Fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-imidazolylpropyl)pyrrol-2-one - - Broad-spectrum antifungal activity

Key Observations :

  • Antimicrobial activity in analogs (e.g., pyrrolone derivatives) highlights the role of fluorophenyl groups in enhancing potency .

Structural and Crystallographic Insights

  • This suggests the target compound may also form stable crystals amenable to X-ray analysis .
  • Planarity vs.

Q & A

Q. What are the established synthetic routes for preparing 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole?

Methodological Answer: The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. Key approaches include:

  • Imidazole Ring Formation : Reacting substituted aldehydes with amines in the presence of acid catalysts (e.g., acetic acid) to form the imidazole core. For example, 4-fluorobenzoyl chloride can be coupled with furan-containing intermediates under optimized solvent conditions (e.g., methanol or DMF) .
  • Functionalization of Substituents : Introducing the trifluoromethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (70–100°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Table 1: Representative Synthetic Approaches

StepReagents/ConditionsYieldReference
Imidazole core formation4-Fluorobenzaldehyde, NH₄OAc, glacial acetic acid, 120°C65–70%
Trifluoromethoxy group couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60%
Final purificationSilica gel chromatography (EtOAc:Hexane 3:7)>95%

Q. How is the molecular structure of this compound characterized in academic research?

Methodological Answer: Structural elucidation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the 4-methyl group appears as a singlet at δ 2.3–2.5 ppm, while aromatic protons show splitting patterns consistent with fluorophenyl and furyl groups .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and dihedral angles. Weak hydrogen bonds (C–H···F/N) stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations) arise from assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., SB 202190 for kinase assays) .
  • Purity Validation : HPLC-MS (>98% purity) and elemental analysis (C, H, N ±0.3%) exclude confounding impurities .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophore contributions .

Q. What computational methods guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., p38 MAP kinase). The trifluoromethoxy group’s hydrophobicity enhances ATP-binding pocket interactions .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Substituents like 4-fluorophenyl lower the energy gap, increasing electrophilicity .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. How is crystallographic data utilized to analyze structural stability and intermolecular interactions?

Methodological Answer:

  • SHELX Refinement : SHELXL refines X-ray data (R-factor <0.05) to map weak interactions (C–H···π, van der Waals) .
  • Hydrogen Bond Analysis : Programs like Mercury quantify interaction distances (e.g., 2.8–3.2 Å for C–H···F bonds) .
  • Thermal Ellipsoids : High displacement parameters (>0.5 Ų) indicate flexible regions (e.g., furyl ring), guiding stability modifications .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space groupP2₁/c
Dihedral angles12.65° (fluorophenyl-imidazole)
Hydrogen bond distance2.93 Å (C–H···F)

Q. What experimental strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Pd/C vs. Pd(PPh₃)₄ comparisons improve coupling efficiency (yield increase from 50% to 75%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 24 h to 2 h) for imidazole cyclization at 150°C .
  • Solvent Optimization : Replacing DMF with THF minimizes side reactions (e.g., oxidation) .

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